molecular formula C27H25FN2O3 B2902358 N-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)-9H-xanthene-9-carboxamide CAS No. 1235296-09-9

N-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)-9H-xanthene-9-carboxamide

Katalognummer B2902358
CAS-Nummer: 1235296-09-9
Molekulargewicht: 444.506
InChI-Schlüssel: XQQFFKQWRFEEKT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)-9H-xanthene-9-carboxamide, commonly known as FLX, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, neuroscience, and pharmacology. FLX is a potent and selective antagonist of the dopamine D3 receptor, which is involved in several neurological and psychiatric disorders, including addiction, schizophrenia, and Parkinson's disease.

Wissenschaftliche Forschungsanwendungen

FLX has been extensively studied for its potential applications in various fields, including medicinal chemistry, neuroscience, and pharmacology. In medicinal chemistry, FLX is being investigated as a potential drug candidate for the treatment of addiction, schizophrenia, and Parkinson's disease. In neuroscience, FLX is being used as a tool to study the role of the dopamine D3 receptor in various neurological and psychiatric disorders. In pharmacology, FLX is being used to develop new drugs that target the dopamine D3 receptor with higher selectivity and potency.

Vorteile Und Einschränkungen Für Laborexperimente

FLX has several advantages for lab experiments, including its high selectivity and potency for the dopamine D3 receptor, its low affinity for other dopamine receptors, and its ability to cross the blood-brain barrier. However, FLX also has some limitations for lab experiments, including its relatively short half-life, which requires frequent dosing, and its high cost, which limits its availability for some research groups.

Zukünftige Richtungen

FLX has several potential future directions for research, including the development of new drugs that target the dopamine D3 receptor with higher selectivity and potency, the investigation of FLX as a potential treatment for addiction, schizophrenia, and Parkinson's disease, and the use of FLX as a tool to study the role of the dopamine D3 receptor in various neurological and psychiatric disorders. Additionally, the optimization of the synthesis method for FLX could result in higher yields and purity, which would increase its availability for research.

Synthesemethoden

The synthesis of FLX involves the reaction of 1-(2-fluorobenzoyl)piperidin-4-ylmethylamine with 9H-xanthene-9-carboxylic acid chloride in the presence of a base, such as triethylamine, in an organic solvent, such as dichloromethane. The resulting product is then purified by column chromatography to obtain pure FLX. This synthesis method has been optimized and improved over the years, resulting in higher yields and purity of FLX.

Eigenschaften

IUPAC Name

N-[[1-(2-fluorobenzoyl)piperidin-4-yl]methyl]-9H-xanthene-9-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H25FN2O3/c28-22-10-4-1-7-19(22)27(32)30-15-13-18(14-16-30)17-29-26(31)25-20-8-2-5-11-23(20)33-24-12-6-3-9-21(24)25/h1-12,18,25H,13-17H2,(H,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQQFFKQWRFEEKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)C2C3=CC=CC=C3OC4=CC=CC=C24)C(=O)C5=CC=CC=C5F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H25FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)-9H-xanthene-9-carboxamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.